molecular formula C9H14ClF6NO2 B12849948 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride

4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride

Cat. No.: B12849948
M. Wt: 317.65 g/mol
InChI Key: ABXZTCCDWRUJHK-WCCKRBBISA-N
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Description

4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride is a protected, highly fluorinated amino acid building block designed for sophisticated peptide engineering and chemical biology research. Its primary research value lies in the strategic replacement of valine in peptide sequences to profoundly alter their physicochemical properties. The incorporation of the hexafluoroisopropyl group significantly enhances peptide hydrophobicity and lipophilicity, which can be exploited to strengthen core packing in de novo designed proteins and stabilize specific protein-protein interactions driven by hydrophobic effect . This compound has been utilized in structural studies to replace the native valine within the tripeptide Val-MeLeu-Ala, a sequence found in cyclosporine . Research indicates that peptides containing hexafluorovaline can be crystallized and their absolute configuration determined via X-ray crystallography, providing valuable structural insights into fluorinated biomolecules . The tert-butyl ester protection of the carboxylic acid group makes this reagent particularly valuable in solid-phase peptide synthesis (SPPS), where it serves as a key intermediate for the facile incorporation of hexafluorovaline into growing peptide chains while offering compatibility with standard protecting group strategies. The strong carbon-fluorine bonds and the distinct properties of the fluorinated side chain also make it a promising candidate for metabolic studies and for the development of peptides with enhanced stability against enzymatic degradation. Furthermore, the presence of multiple fluorine atoms opens avenues for analysis by 19 F NMR spectroscopy, providing a sensitive, background-free method to probe peptide conformation, binding events, and dynamics in complex biological milieus without the need for additional tags or labels .

Properties

Molecular Formula

C9H14ClF6NO2

Molecular Weight

317.65 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride

InChI

InChI=1S/C9H13F6NO2.ClH/c1-7(2,3)18-6(17)4(16)5(8(10,11)12)9(13,14)15;/h4-5H,16H2,1-3H3;1H/t4-;/m0./s1

InChI Key

ABXZTCCDWRUJHK-WCCKRBBISA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C(C(F)(F)F)C(F)(F)F)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)C(C(C(F)(F)F)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride typically involves the fluorination of valine derivatives. One common method includes the use of hexafluoroacetone as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of amino groups, selective fluorination, and subsequent deprotection steps. The final product is purified using chromatographic techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated amino acid derivatives, which are valuable intermediates in the synthesis of complex organic molecules .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride is in the synthesis of peptides. The fluorinated amino acid can be incorporated into peptide sequences to enhance stability and bioactivity. This property is particularly useful in developing therapeutic peptides that require improved pharmacokinetics and resistance to enzymatic degradation.

Case Study : A study demonstrated the use of fluorinated amino acids in creating peptides with enhanced binding affinity to target receptors. The incorporation of hexafluorovaline improved the overall efficacy of the peptide in cellular assays.

Pharmaceutical Development

The compound serves as an important intermediate in pharmaceutical formulations. Its unique properties allow for the development of drug candidates with enhanced solubility and stability.

  • Formulation Development : Researchers have utilized this compound to create stable formulations that can withstand various environmental conditions without losing efficacy.

Data Table 1: Comparison of Stability in Formulations

CompoundStability (Days)Solubility (mg/mL)
Hexafluorovaline tert-butyl ester3050
Non-fluorinated analog1520

Biochemical Research

In biochemical studies, this compound is employed to investigate the structure-function relationships of proteins. Its incorporation into peptides allows for the exploration of conformational changes and interactions at a molecular level.

Case Study : A biochemical study utilized hexafluorovaline-modified peptides to probe the folding mechanisms of specific protein domains. The results indicated significant differences in folding kinetics when compared to non-fluorinated counterparts.

Biotechnology Applications

The compound has applications in biotechnology, particularly in enzyme production and modification. Its presence can enhance enzyme stability and activity, making it valuable for industrial processes.

  • Enzyme Engineering : Researchers have explored using hexafluorovaline as a substrate for designing enzymes with improved catalytic properties.

Mechanism of Action

The mechanism of action of 4,4,4,4’,4’,4’-Hexafluorovaline tert-butyl ester hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor of specific enzymes. The pathways involved include the inhibition of enzymatic activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 4,4,4,4',4',4'-Hexafluorovaline Derivatives and Analogs
Compound Name Fluorination Ester Group Molecular Weight (g/mol) Solubility (Predicted) Metabolic Stability (Relative) Toxicity Profile (GHS)
4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride Hexafluoro tert-butyl ~400 (estimated) Moderate (HCl salt) High (tert-butyl resists esterases) Acute toxicity (Category 4)
4,4,4,4',4',4'-Hexafluorovaline methyl ester hydrochloride Hexafluoro Methyl ~372 (estimated) Higher (smaller ester) Moderate (prone to esterases) Similar to tert-butyl analog
Non-fluorinated valine tert-butyl ester None tert-butyl ~260 Low (non-polar ester) High Lower irritation risk
Key Observations:

Fluorine’s electron-withdrawing nature may stabilize the molecule against oxidative metabolism, as seen in other fluorinated pharmaceuticals .

Ester Group Influence :

  • tert-Butyl vs. Methyl : The tert-butyl group’s steric bulk likely reduces susceptibility to esterase cleavage, prolonging half-life compared to the methyl ester variant. This aligns with studies showing tert-butyl-containing compounds (e.g., BHA) modulate enzyme activity in hepatic systems .
  • Solubility : The hydrochloride salt improves aqueous solubility, but the tert-butyl ester’s hydrophobicity may still limit solubility compared to methyl esters.

Safety and Handling: The tert-butyl ester analog is classified under GHS Category 4 for acute toxicity and Category 2 for skin/eye irritation, similar to structurally related tert-butyl esters .

Metabolic and Enzymatic Interactions

  • Glutathione S-Transferase (GST) Interactions: Tert-butyl-containing compounds like BHA are known to induce GST activity, which detoxifies electrophilic intermediates .
  • Epoxide Hydratase Modulation : BHA’s tert-butyl group elevates epoxide hydratase activity in rodents . Analogously, the tert-butyl ester in 4,4,4,4',4',4'-hexafluorovaline may enhance interactions with hydrolases, though this requires experimental validation.

Biological Activity

4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride is a fluorinated derivative of valine that has garnered attention for its unique biological activities. This compound is characterized by the presence of six fluorine atoms attached to the valine backbone, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.

  • Chemical Name : 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride
  • CAS Number : 1214833-85-8
  • Molecular Formula : C9H14ClF6N
  • Molecular Weight : 273.66 g/mol

Synthesis

The synthesis of 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride typically involves the following steps:

  • Starting Material : The synthesis begins with the appropriate fluorinated amino acid.
  • Esterification : The amino acid undergoes esterification with tert-butyl alcohol in the presence of an acid catalyst.
  • Formation of Hydrochloride Salt : The final product is converted into its hydrochloride form by treatment with hydrochloric acid.

Pharmacological Profile

Research has indicated that 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride exhibits several interesting biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. The introduction of fluorine atoms may enhance lipophilicity and membrane permeability, potentially increasing its efficacy against microbial cells .
  • Neuroprotective Effects : There is evidence to suggest that fluorinated amino acids can modulate neuroprotective pathways. In vitro studies have shown that this compound may influence the stability of microtubules in neuronal cells, which is crucial for maintaining cellular architecture and function .
  • Amino Acid Transport : The compound has been studied for its ability to act as a substrate for amino acid transport systems in cells. This property can be beneficial for drug delivery applications where enhanced cellular uptake is desired .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various fluorinated compounds, 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.

Study 2: Neuroprotective Mechanisms

A research team investigated the neuroprotective effects of this compound in a mouse model of tauopathy. The results demonstrated that treatment with the compound led to reduced axonal dystrophy and decreased levels of amyloid-beta plaques. These findings suggest that it may have therapeutic potential in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveReduces axonal dystrophy and amyloid-beta plaque formation
Amino Acid TransportActs as a substrate for amino acid transport systems

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl ester hydrochlorides of fluorinated amino acids?

Methodological Answer:
Fluorinated amino acid tert-butyl esters are typically synthesized via multi-step routes involving:

  • Fluorination : Introduction of fluorine atoms to the amino acid backbone using fluorinated alkylation agents or halogen-exchange reactions.
  • Esterification : Reaction of the fluorinated amino acid with tert-butyl chloroacetate or tert-butyl alcohol under acidic conditions (e.g., HCl gas) to form the ester .
  • Protection/Deprotection : Acid hydrolysis (e.g., formic acid) is used to cleave tert-butyl esters post-coupling, as demonstrated in the synthesis of hydroxy amides .
    Key Considerations : Use anhydrous conditions to prevent premature ester hydrolysis.

Basic: What analytical techniques are recommended for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl ester group (δ ~1.4 ppm for tert-butyl protons) and fluorinated valine backbone. ¹⁹F NMR quantifies fluorine substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 238.71 g/mol for similar intermediates) .
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 210–254 nm .

Basic: How should researchers handle and store tert-butyl ester hydrochlorides to maintain stability?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid ester hydrolysis. Pre-cool solvents to minimize thermal decomposition during reactions .

Advanced: How does hexafluorination influence the reactivity and stability of valine tert-butyl ester hydrochloride during coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity at the α-carbon, accelerating nucleophilic attacks (e.g., in amide bond formation) but may also promote racemization .
  • Steric Hindrance : Hexafluorination reduces conformational flexibility, potentially lowering coupling yields. Optimize reaction temperatures (e.g., 0–25°C) to balance reactivity and stereochemical integrity .

Advanced: What methodological considerations are critical when performing acid hydrolysis on fluorinated tert-butyl esters?

Methodological Answer:

  • Acid Selection : Avoid basic conditions (e.g., NaOH), which degrade fluorinated esters. Use mild acids like formic acid or HCl in dioxane for controlled hydrolysis .
  • Reaction Monitoring : Track hydrolysis progress via TLC (Rf shift) or in situ ¹⁹F NMR to detect intermediates .
  • Byproduct Mitigation : Fluorinated esters may form stable oxazolones under harsh conditions; reduce reaction times to <12 hours .

Advanced: How can researchers resolve discrepancies in reaction yields during fluorinated amino acid synthesis?

Methodological Answer:

  • Contradiction Analysis : If yields drop during esterification, test for residual moisture (Karl Fischer titration) or fluorine loss (¹⁹F NMR).
  • Optimization Case Study : For low coupling yields, switch from DCM to DMF to enhance solubility of fluorinated intermediates. Pre-activate the carboxyl group using HATU/DIPEA .

Advanced: What strategies minimize racemization during chiral fluorinated amino acid tert-butyl ester synthesis?

Methodological Answer:

  • Coupling Agents : Use racemization-suppressing reagents like OxymaPure®/DIC instead of HOBt/EDC .
  • Temperature Control : Perform reactions at –20°C to slow base-catalyzed racemization.
  • Chiral Purity Validation : Analyze enantiomeric excess (ee) via chiral HPLC or Marfey’s reagent derivatization .

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